1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}: is a synthetic organic compound characterized by its unique structure, which includes an isochromene core and a hydrazone functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:
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Formation of Isochromene-1,3,4-trione Core
- The isochromene-1,3,4-trione core can be synthesized through the oxidation of isochroman-1,3-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
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Hydrazone Formation
- The hydrazone derivative is formed by reacting the isochromene-1,3,4-trione with 3-(trifluoromethyl)phenylhydrazine. This reaction is typically carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with attention to optimizing reaction conditions for yield and purity. This may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone group into an amine or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Modified isochromene derivatives with additional oxygen-containing functional groups.
Reduction Products: Amines or other reduced forms of the hydrazone group.
Substitution Products: Compounds with different substituents replacing the trifluoromethyl group.
Scientific Research Applications
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone}: Similar structure but with the trifluoromethyl group in a different position.
Isochroman-1,3-dione: Lacks the hydrazone group but shares the isochromene core.
3-(Trifluoromethyl)phenylhydrazine: The hydrazine precursor used in the synthesis.
Uniqueness
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-hydroxy-4-[[3-(trifluoromethyl)phenyl]diazenyl]isochromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)14(22)24-15(13)23/h1-8,22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYGQIOFIZKZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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